molecular formula C5H5NS B120698 4-Mercaptopyridine CAS No. 4556-23-4

4-Mercaptopyridine

Cat. No. B120698
CAS RN: 4556-23-4
M. Wt: 111.17 g/mol
InChI Key: FHTDDANQIMVWKZ-UHFFFAOYSA-N
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Description

4-Mercaptopyridine (4-MPy) is a compound that forms self-assembled monolayers (SAMs) on gold surfaces, such as Au(111). It is characterized by a sulfur atom (thiol group) that can bind to gold, and a pyridine ring that can participate in various interactions, including hydrogen bonding and π-π stacking .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 4-Mercaptopyridine, they do mention related compounds and their synthesis. For example, the synthesis of 3-Mercapto-2(1H)-pyridinone, a disubstituted pyridine, is achieved through a high-yielding process from readily available precursors, which could be analogous to the synthesis of 4-MPy .

Molecular Structure Analysis

The molecular structure of 4-MPy adsorbed on Au(111) has been extensively studied using in situ scanning tunneling microscopy (STM), X-ray photoelectron spectroscopy (XPS), and density functional theory (DFT) calculations. These studies reveal that 4-MPy can form various ordered structures on the gold surface, including a (5 x √3) superstructure and a denser phase with a (10 x √3) lattice configuration . The adsorption geometry of 4-MPy is influenced by the presence of water and ions, which can lead to substantial structural changes .

Chemical Reactions Analysis

The adsorption of 4-MPy on Au(111) involves complex surface chemistry. In aqueous solutions, the SAMs can degrade over time, leading to the formation of adsorbed sulfur and a pitted gold surface. This degradation is attributed to surface reactions such as disulfide formation, which is driven by the stability of the sulfur-gold system . The pH of the solution also affects the structure of the monolayer, with acidic conditions favoring the formation of disulfide-like species .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-MPy SAMs are influenced by their interaction with the gold surface and the surrounding environment. The potential-induced phase transition observed in sulfuric acid solutions indicates that the local coverage and packing density of 4-MPy molecules can be modulated by the applied potential . The adsorption time and potential also play a role in determining the stability and structure of the SAMs . Additionally, the pH of the solution can lead to structural changes in the monolayer, as the acid-base equilibrium of the pyridine tailgroup shifts .

Scientific Research Applications

Surface-Enhanced Raman Spectroscopy (SERS)

4-Mercaptopyridine is extensively used as a probe molecule in SERS studies. Its ability to adsorb onto metal surfaces, such as copper oxide and silver, enhances Raman scattering, providing a powerful tool for investigating surface phenomena and molecular interactions. Enhanced Raman scattering from 4-Mpy adsorbed on CuO nanocrystals shows significant enhancement compared to 4-Mpy in solution, demonstrating its utility in analyzing semiconductor substrates (Wang et al., 2007).

Nanoprobe Functionalization for pH Measurement

4-Mpy has been used to functionalize gold nanoparticles (AuNPs) for pH measurements using SERS. This approach enhances the sensitivity and reliability of pH sensing in complex environments, such as within cancer cells. The combination of 4-Mpy and bromide ions on AuNPs demonstrates improved performance in pH sensing, highlighting the molecule's role in developing sensitive analytical tools (Guo et al., 2019).

Intercalation Studies

The intercalation of 4-Mpy into Na+−montmorillonite has been explored to create functional materials with properties derived from the mercapto group. These studies provide insights into the molecular arrangement within intercalated compounds, contributing to the development of novel materials with potential applications in sensors and other technologies (Colilla et al., 2005).

Investigation of Molecular Structures

Raman scattering and SERS have been employed to study 4-Mpy in aqueous solutions and adsorbed on silver surfaces. These studies, supported by theoretical calculations, help in understanding the molecular structure and behavior of 4-Mpy, providing a basis for its application in molecular electronics and surface chemistry (Zhang et al., 2007).

Hydrogen Bonding Studies

4-Mpy has been used to study hydrogen bonding in crystalline structures through IR spectroscopy. These studies offer valuable information on the 'self-organization' effects in open-chain hydrogen bond systems, contributing to the understanding of molecular interactions in solid states (Flakus et al., 2002).

Safety And Hazards

4-Mercaptopyridine can cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Future Directions

Future research directions for 4-Mercaptopyridine include its use in sensor technology for detecting mercury ions , and further exploration of its surface chemistry and reactivity .

properties

IUPAC Name

1H-pyridine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5NS/c7-5-1-3-6-4-2-5/h1-4H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTDDANQIMVWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=CC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70878773
Record name 4(1H)-PYRIDINETHIONE
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Molecular Weight

111.17 g/mol
Source PubChem
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Physical Description

Yellow powder; [Sigma-Aldrich MSDS]
Record name 4-Mercaptopyridine
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Product Name

4-Mercaptopyridine

CAS RN

19829-29-9, 4556-23-4
Record name 4(1H)-Pyridinethione
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Record name 4-Mercaptopyridine
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Record name 4-Thiopyridine
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Record name 4(1H)-Pyridinethione
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Record name 4-Mercaptopyridine
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Record name 4(1H)-PYRIDINETHIONE
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Record name Pyridine-4-thiol
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